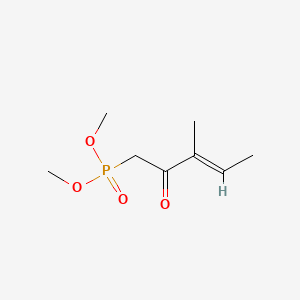
Phosphonic acid, (3-methyl-2-oxo-3-pentenyl)-, dimethyl ester, (E)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dimethyl (E)-(3-Methyl-2-oxopent-3-en-1-yl)phosphonate is an organophosphorus compound characterized by the presence of a phosphonate group. This compound is of interest due to its potential applications in various fields, including chemistry, biology, and industry. The phosphonate group imparts unique chemical properties, making it a valuable compound for research and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Dimethyl (E)-(3-Methyl-2-oxopent-3-en-1-yl)phosphonate can be synthesized through various methods. One common approach involves the reaction of a suitable phosphite with an appropriate halide under controlled conditions. For example, the reaction of trimethyl phosphite with a halomethane can yield the desired phosphonate via the Michaelis-Arbuzov reaction . This reaction typically requires a catalyst and is conducted under an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of Dimethyl (E)-(3-Methyl-2-oxopent-3-en-1-yl)phosphonate often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as distillation and crystallization, are common in industrial settings to achieve the desired product quality.
Análisis De Reacciones Químicas
Types of Reactions
Dimethyl (E)-(3-Methyl-2-oxopent-3-en-1-yl)phosphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the phosphonate group to phosphine or other reduced forms.
Substitution: The phosphonate group can undergo nucleophilic substitution reactions, leading to the formation of various substituted phosphonates.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. Reaction conditions typically involve controlled temperatures, inert atmospheres, and appropriate solvents to facilitate the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of Dimethyl (E)-(3-Methyl-2-oxopent-3-en-1-yl)phosphonate can yield phosphonic acids, while substitution reactions can produce a variety of substituted phosphonates with different functional groups.
Aplicaciones Científicas De Investigación
Dimethyl (E)-(3-Methyl-2-oxopent-3-en-1-yl)phosphonate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-phosphorus bonds.
Biology: The compound is studied for its potential biological activity and interactions with enzymes and proteins.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of drugs targeting specific biochemical pathways.
Industry: It is used in the production of flame retardants, plasticizers, and other industrial chemicals due to its stability and reactivity.
Mecanismo De Acción
The mechanism of action of Dimethyl (E)-(3-Methyl-2-oxopent-3-en-1-yl)phosphonate involves its interaction with molecular targets such as enzymes and proteins. The phosphonate group can mimic phosphate groups in biological systems, allowing the compound to inhibit or modulate the activity of enzymes involved in phosphorylation and dephosphorylation processes. This interaction can affect various biochemical pathways, leading to potential therapeutic effects.
Comparación Con Compuestos Similares
Dimethyl (E)-(3-Methyl-2-oxopent-3-en-1-yl)phosphonate can be compared with other similar compounds, such as:
Dimethyl methylphosphonate: A simpler phosphonate with similar chemical properties but different applications.
Phosphonic acids: Compounds with a similar phosphonate group but differing in their oxidation state and reactivity.
Phosphonates with different substituents: Variations in the substituents attached to the phosphonate group can lead to differences in reactivity and applications.
Propiedades
Fórmula molecular |
C8H15O4P |
|---|---|
Peso molecular |
206.18 g/mol |
Nombre IUPAC |
(E)-1-dimethoxyphosphoryl-3-methylpent-3-en-2-one |
InChI |
InChI=1S/C8H15O4P/c1-5-7(2)8(9)6-13(10,11-3)12-4/h5H,6H2,1-4H3/b7-5+ |
Clave InChI |
YTFZUPYEUDNYBO-FNORWQNLSA-N |
SMILES isomérico |
C/C=C(\C)/C(=O)CP(=O)(OC)OC |
SMILES canónico |
CC=C(C)C(=O)CP(=O)(OC)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



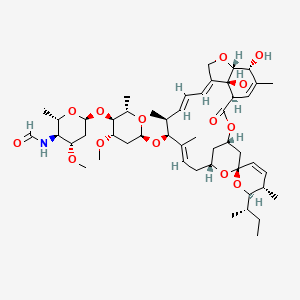

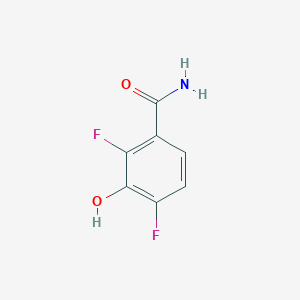
![(6R-cis)-3-[(Acetyloxy)methyl]-7-[[[(cyanomethyl)thio]acetyl]amino]-7-methoxy-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic Acid Diphenylmethyl Ester](/img/structure/B13420776.png)
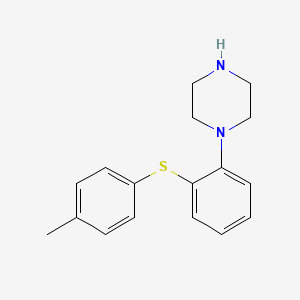
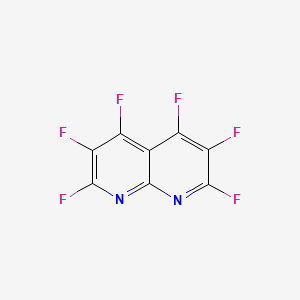
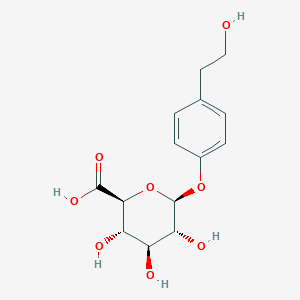
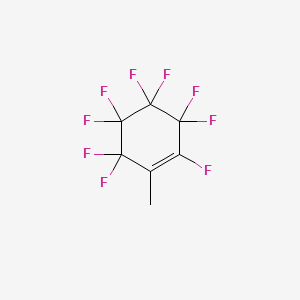
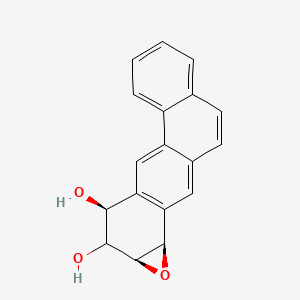
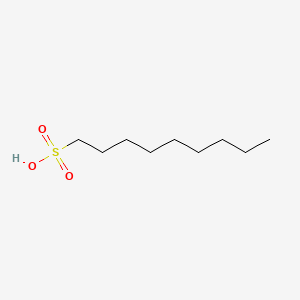

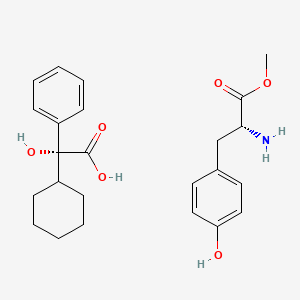
![1-[4-(4-Ethylcyclohexyl)cyclohexen-1-yl]-4-(trifluoromethoxy)benzene](/img/structure/B13420802.png)
